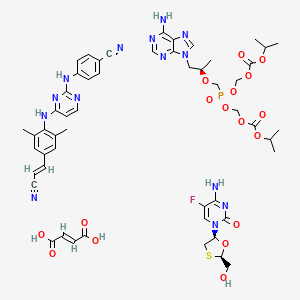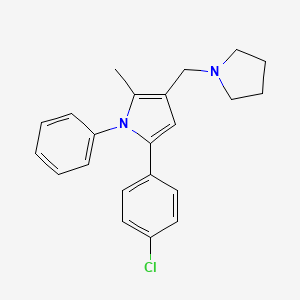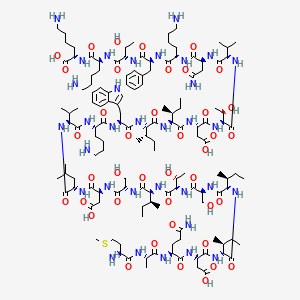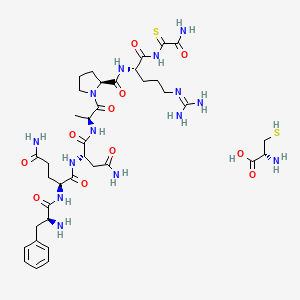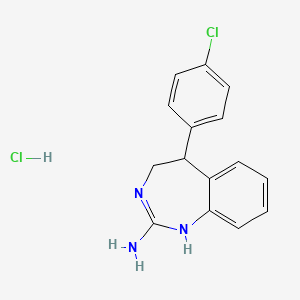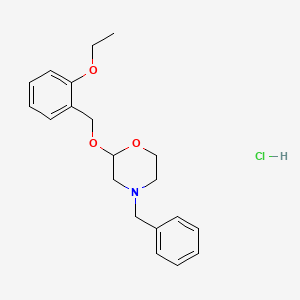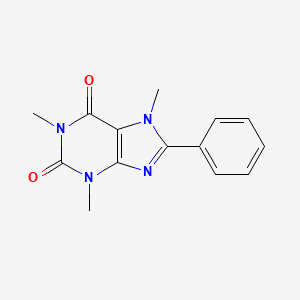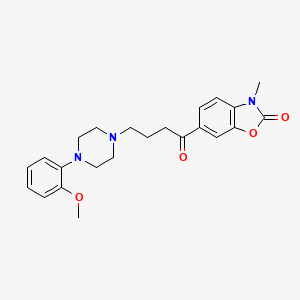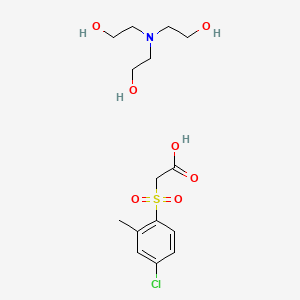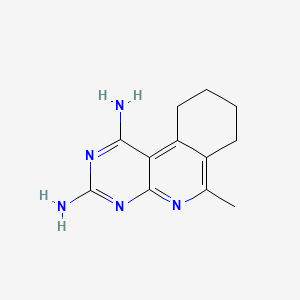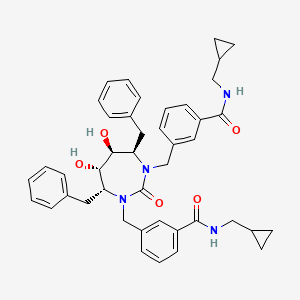
Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(cyclopropylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(cyclopropylmethyl)-) is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(cyclopropylmethyl)-) involves several stepsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(cyclopropylmethyl)-) has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved in its effects include the modulation of biochemical processes and the alteration of cellular functions. The exact mechanism depends on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Compared to other similar compounds, Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(cyclopropylmethyl)-) stands out due to its unique structure and functional groups. Similar compounds include other benzamide derivatives and diazepine-based molecules, which may have different substituents and functional groups. The uniqueness of this compound lies in its specific combination of benzamide and diazepine moieties, which confer distinct chemical and biological properties .
Properties
CAS No. |
183860-45-9 |
|---|---|
Molecular Formula |
C43H48N4O5 |
Molecular Weight |
700.9 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-3-[[(4R,5S,6S,7R)-4,7-dibenzyl-3-[[3-(cyclopropylmethylcarbamoyl)phenyl]methyl]-5,6-dihydroxy-2-oxo-1,3-diazepan-1-yl]methyl]benzamide |
InChI |
InChI=1S/C43H48N4O5/c48-39-37(23-29-9-3-1-4-10-29)46(27-33-13-7-15-35(21-33)41(50)44-25-31-17-18-31)43(52)47(38(40(39)49)24-30-11-5-2-6-12-30)28-34-14-8-16-36(22-34)42(51)45-26-32-19-20-32/h1-16,21-22,31-32,37-40,48-49H,17-20,23-28H2,(H,44,50)(H,45,51)/t37-,38-,39+,40+/m1/s1 |
InChI Key |
VJCBVESGQNUVSA-WESAGZJESA-N |
Isomeric SMILES |
C1CC1CNC(=O)C2=CC=CC(=C2)CN3[C@@H]([C@@H]([C@H]([C@H](N(C3=O)CC4=CC(=CC=C4)C(=O)NCC5CC5)CC6=CC=CC=C6)O)O)CC7=CC=CC=C7 |
Canonical SMILES |
C1CC1CNC(=O)C2=CC=CC(=C2)CN3C(C(C(C(N(C3=O)CC4=CC(=CC=C4)C(=O)NCC5CC5)CC6=CC=CC=C6)O)O)CC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


